3-Methyl-3-butenyl 2-methylcrotonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83783-87-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methylbut-3-enyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5H,2,6-7H2,1,3-4H3/b9-5+ |
InChI Key |
LMPCYQLIAVCCCL-WEVVVXLNSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCCC(=C)C |
Canonical SMILES |
CC=C(C)C(=O)OCCC(=C)C |
Origin of Product |
United States |
Occurrence and Natural Distribution
Identification in Flora
The investigation into the natural occurrence of 3-Methyl-3-butenyl 2-methylcrotonate in plants has largely centered on the analysis of essential oils and plant volatiles. While direct isolation of this specific ester is not widely documented, the presence of its constituent alcohol and acid moieties in certain plant species suggests its potential formation.
The essential oil of Roman chamomile (Anthemis nobilis L.) is a primary focus for identifying esters structurally related to this compound. google.compherobase.comresearchgate.netoup.comalfa-chemistry.comresearchgate.netwsu.eduperfumerflavorist.comcdnsciencepub.com Analyses of Roman chamomile oil consistently reveal a high concentration of various esters, particularly those of angelic acid and tiglic acid, which are isomers of 2-methylcrotonic acid. google.com One study on the essential oil composition of Anthemis nobilis reported the presence of esters of 2-methyl-2-butenoic acid, the acid component of the target compound. researchgate.net Another analysis identified a compound tentatively as "3-Methyl-3-butenyl isobutyrate?", which is an isomer of this compound, differing only in the position of a methyl group on the acid moiety.
Furthermore, research has shown that the alcohol portion of the target molecule, 3-methyl-3-buten-1-ol (B123568), is a known plant volatile. jst.go.jpgoogle.com The biosynthesis of esters in plants is catalyzed by alcohol acyltransferases, which condense an alcohol with an acyl-CoA. nih.gov Given the documented presence of both the necessary alcohol precursor and structurally similar acid precursors in plants like Roman chamomile, the formation of this compound is plausible.
Table 1: Identification of this compound and Related Compounds in Flora
| Plant Species | Compound Identified | Certainty of Identification | Reference |
| Anthemis nobilis (Roman Chamomile) | Esters of 2-methyl-2-butenoic acid | Confirmed | researchgate.net |
| Anthemis nobilis (Roman Chamomile) | 3-Methyl-3-butenyl isobutyrate? | Tentative |
Esters are a significant class of volatile organic compounds that contribute to the characteristic floral and fruity scents of many plants. trece.comnih.gov These scents play a crucial role in plant communication, particularly in attracting pollinators. researchgate.netsemanticscholar.org The aroma of Roman chamomile, for instance, is described as sweet, fruity, and herbaceous, with apple-like notes, a profile largely attributed to its rich ester content. pherobase.comalfa-chemistry.com
While a specific role for this compound in floral scent has not been individually characterized, its structural components suggest it would contribute to a fruity, sweet, and slightly green aroma profile, typical of many esters. researchgate.net The emission of such volatile esters can serve as a chemical cue for pollinators, guiding them to the flower. Furthermore, plant volatiles can be involved in defense against herbivores and in mediating other ecological interactions. researchgate.netuky.edu The release of specific volatile blends can change in response to environmental factors such as salinity stress, indicating their dynamic role in plant adaptation. oregonstate.edu
Presence in Fauna and Related Bio-systems
The investigation of this compound extends into the animal kingdom, where structurally similar compounds have been identified as semiochemicals, chemicals used for communication.
While there is no direct evidence of this compound itself acting as an insect pheromone or kairomone, its structural components are found in known insect semiochemicals. A key example is the sex pheromone of the San Jose scale, Quadraspidiotus perniciosus, a significant agricultural pest. wsu.edutrece.comlabinsights.nlrsc.org The synthesis of one of the components of the San Jose scale sex pheromone has been achieved using the dianion of 3-methyl-3-buten-1-ol, the alcohol moiety of the target compound. nih.gov
The pheromone of the San Jose scale is a blend of compounds, including propionate (B1217596) esters of structurally similar C10 alcohols that feature a terminal methylene (B1212753) group, akin to the structure of 3-methyl-3-buten-1-ol. google.comresearchgate.net This suggests that this particular structural motif is biologically active and recognized by certain insect species. Pheromones are critical for behaviors such as mating, aggregation, and alarm signaling in insects. researchgate.net
A comparative analysis of this compound with known insect semiochemicals reveals interesting structural similarities, particularly within the pheromones of scale insects and mealybugs.
The San Jose scale pheromone provides a compelling point of comparison. Its components, such as 7-methyl-3-methylene-7-octenyl propionate and (Z)-3,7-dimethyl-2,7-octadien-1-yl propanoate, share the homoallylic alcohol ester functionality with this compound. google.comresearchgate.net This structural feature, characterized by a double bond two carbons away from the ester oxygen, appears to be a key element for biological activity in this insect group.
Other insect pheromones also feature ester functionalities with branched-chain acids and alcohols. For example, the pheromone of the western black widow spider involves an ester of N-3-methylbutanoyl-O-methylpropanoyl-L-serine. While chemically distinct, it highlights the use of branched-chain acyl groups in semiochemicals.
Table 2: Structurally Related Insect Semiochemicals
| Insect Species | Pheromone Component | Structural Similarity to this compound | Reference |
| Quadraspidiotus perniciosus (San Jose Scale) | 7-methyl-3-methylene-7-octenyl propionate | Ester of a homoallylic alcohol with a terminal methylene group | google.com |
| Quadraspidiotus perniciosus (San Jose Scale) | (Z)-3,7-dimethyl-2,7-octadien-1-yl propanoate | Ester of an isoprenoid-derived alcohol | researchgate.net |
| Various Lepidoptera species | Various long-chain acetates and aldehydes | General ester functionality common in pheromones | jst.go.jp |
The diversity of ester-based pheromones in insects is vast, with many being derived from fatty acids or isoprenoid pathways. nih.govresearchgate.net The structural features of this compound, being an ester of an isoprenoid-derived alcohol and a branched-chain unsaturated acid, place it within the chemical space of potential insect semiochemicals.
Biosynthetic Pathways and Precursors
General Ester Biosynthesis Mechanisms in Biological Systems
In biological systems, particularly in plants, the synthesis of volatile esters is a crucial process for producing compounds responsible for aroma, flavor, and defense. nih.govnih.gov Esterification is fundamentally a condensation reaction between an alcohol and a carboxylic acid. nih.gov However, in a cellular environment, the carboxylic acid is typically activated to a more reactive form, most commonly an acyl-Coenzyme A (acyl-CoA) thioester. The key enzymes mediating this final step are alcohol acyltransferases (AATs) . nih.govfrontiersin.orgnih.gov
These AATs belong to a large family of plant enzymes known as the BAHD superfamily, named after the first four enzymes of this class that were characterized (BEAT, AHCT, HCBT, and DAT). nih.govresearchgate.netfrontiersin.org The general mechanism catalyzed by AATs involves the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, releasing Coenzyme A (CoA) and forming the corresponding ester. researchgate.net
The reaction can be summarized as: Alcohol + Acyl-CoA → Ester + CoA-SH
The diversity of esters found in nature is a direct result of the broad substrate specificity of different AATs, which can accept a wide variety of alcohol and acyl-CoA molecules. frontiersin.org The availability of these precursor molecules is dependent on other metabolic pathways within the cell.
Origin of the 2-Methylcrotonate Moiety
The 2-methylcrotonate portion of the final ester is a branched-chain acyl group. Its biosynthesis is primarily linked to the catabolism of the branched-chain amino acid (BCAA), L-isoleucine. nih.govnumberanalytics.com
The breakdown of isoleucine generates several intermediates that are structurally related to fatty acid and isoprenoid metabolism. nih.govmdpi.com The catabolic pathway of isoleucine ultimately produces acetyl-CoA and propionyl-CoA, which can enter central metabolism, including the citric acid cycle for energy production or be used as building blocks for fatty acid synthesis. numberanalytics.com
A key intermediate in this degradation pathway is tiglyl-CoA ((2E)-2-methylbut-2-enoyl-CoA), an isomer of 2-methylcrotonyl-CoA. Another critical intermediate formed during leucine (B10760876) degradation is 3-methylcrotonyl-CoA . wikipedia.orgnih.gov These acyl-CoA molecules are structurally similar to intermediates in both fatty acid β-oxidation and the isoprenoid pathway, highlighting the interconnectedness of primary and secondary metabolism. While not a direct product of the canonical fatty acid synthesis pathway, the acyl-CoA structure allows it to be a substrate for enzymes that typically act on fatty acid derivatives. aocs.org
The generation of the 2-methylcrotonyl-CoA precursor from isoleucine involves a series of enzymatic steps. The pathway begins with the deamination of isoleucine and proceeds through several oxidation and rearrangement reactions.
Key Enzymatic Steps in the Isoleucine Catabolic Pathway:
| Step | Enzyme | Substrate | Product | Function |
|---|---|---|---|---|
| 1 | Branched-chain aminotransferase (BCAT) nih.gov | L-Isoleucine | 2-Keto-3-methylvalerate | Removal of the amino group. |
| 2 | Branched-chain α-keto acid dehydrogenase complex (BCKDC) numberanalytics.com | 2-Keto-3-methylvalerate | 2-Methylbutyryl-CoA | Oxidative decarboxylation. |
| 3 | Acyl-CoA dehydrogenase researchgate.net | 2-Methylbutyryl-CoA | Tiglyl-CoA | Introduction of a double bond. |
| 4 | Enoyl-CoA hydratase researchgate.net | Tiglyl-CoA | 2-Methyl-3-hydroxybutyryl-CoA | Hydration of the double bond. |
| 5 | 3-Hydroxyacyl-CoA dehydrogenase researchgate.net | 2-Methyl-3-hydroxybutyryl-CoA | 2-Methylacetoacetyl-CoA | Oxidation of the hydroxyl group. |
This table outlines the canonical degradation pathway of isoleucine. Tiglyl-CoA, an isomer of 2-methylcrotonyl-CoA, is produced in step 3 and is the likely activated acyl donor for the esterification reaction.
Formation of the 3-Methyl-3-butenyl Moiety
The alcohol component, 3-methyl-3-butenyl alcohol (also known as isoprenol), is a hemiterpene alcohol. nih.gov Hemiterpenes are the simplest class of terpenes, built from a single five-carbon isoprene (B109036) unit. nih.gov
The direct precursors to hemiterpene alcohols are the universal five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . nih.govnih.gov The formation of 3-methyl-3-butenyl alcohol (isoprenol) and its isomer 3-methyl-2-buten-1-ol (B147165) (prenol) occurs via the dephosphorylation of their corresponding diphosphate (B83284) precursors, IPP and DMAPP, respectively. nih.govresearchgate.net This reaction is likely catalyzed by promiscuous phosphatases within the cell that can act on prenyl diphosphates. researchgate.net
An alternative "isoprenoid alcohol (IPA) pathway" has been developed synthetically, which utilizes these alcohols as intermediates for building larger isoprenoids, highlighting the metabolic potential of these hemiterpene alcohols. nih.gov
The synthesis of the IPP and DMAPP precursors is a central part of the well-established terpenoid biosynthesis pathways. nih.gov In plants, two distinct pathways are responsible for producing IPP and DMAPP:
The Mevalonate (B85504) (MVA) Pathway: Primarily located in the cytosol, this pathway starts from acetyl-CoA. nih.gov
The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov
These pathways ensure a steady supply of the fundamental C5 units for the synthesis of all classes of terpenoids, from the simple C5 hemiterpenes to large polymers like natural rubber. nih.gov The formation of the 3-methyl-3-butenyl moiety is, therefore, fundamentally linked to the core of plant primary and secondary metabolism.
Key Enzymes in the Formation of Hemiterpene Alcohol Precursors:
| Pathway | Enzyme | Substrate(s) | Key Product | Location |
|---|---|---|---|---|
| MVA | HMG-CoA synthase | Acetyl-CoA + Acetoacetyl-CoA | HMG-CoA | Cytosol |
| MVA | HMG-CoA reductase | HMG-CoA | Mevalonate | Cytosol |
| MEP | DXS (1-deoxy-D-xylulose-5-phosphate synthase) | Pyruvate + Glyceraldehyde 3-phosphate | DXP | Plastids |
| MEP | DXR (DXP reductoisomerase) | DXP | MEP | Plastids |
| Both | IPP Isomerase | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | Cytosol/Plastids |
This table shows selected key enzymes from the MVA and MEP pathways that lead to the universal C5 precursors, and the final step to the hemiterpene alcohol.
Investigating Species-Specific Biosynthetic Routes and Regulation
While the complete biosynthetic pathway of 3-methyl-3-butenyl 2-methylcrotonate has not been fully elucidated in a single species, by examining the known metabolic pathways in plants known to produce similar esters, particularly within the Asteraceae family, a probable route can be proposed. Species such as Roman chamomile (Anthemis nobilis) are rich in various angelate and tiglate esters, making them a primary subject for investigating the biosynthesis of related compounds. imist.maresearchgate.net
Biosynthesis of the Alcohol Moiety (3-Methyl-3-buten-1-ol):
The alcohol precursor, 3-methyl-3-buten-1-ol (B123568), is a C5 alcohol derived from the isoprenoid biosynthetic pathway. nih.gov This pathway produces the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The formation of 3-methyl-3-buten-1-ol likely proceeds as an "irregular" monoterpene alcohol. In contrast to regular monoterpenes formed by the head-to-tail condensation of DMAPP and IPP, some irregular monoterpenes are formed through alternative condensations of two DMAPP units.
For instance, in lavender, the enzyme lavandulyl diphosphate synthase (LPPS) catalyzes the head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate. researchgate.netusda.gov A similar, yet-to-be-identified synthase could potentially produce a precursor that is subsequently modified (e.g., through dephosphorylation and reduction) to yield 3-methyl-3-buten-1-ol.
Biosynthesis of the Acyl Moiety (2-Methylcrotonyl-CoA):
The acyl portion of the ester, 2-methylcrotonate, is the trans (or E) isomer of 2-methyl-2-butenoic acid. nih.gov Its activated form, 2-methylcrotonyl-CoA (or its isomeric equivalent, tigloyl-CoA), is the direct precursor for the esterification reaction. The biosynthesis of tiglic acid and its cis-isomer, angelic acid, is believed to be derived from the catabolism of the amino acid L-isoleucine. In this pathway, L-isoleucine is converted through a series of enzymatic steps into tigloyl-CoA. This intermediate can then either be further metabolized or serve as an acyl donor in the formation of esters. The presence of numerous tiglate and angelate esters in plants like Roman chamomile suggests a robust pathway for the production of these C5 acyl-CoAs. imist.maresearchgate.net
Ester Formation by Alcohol Acyltransferases (AATs):
The final and key step in the biosynthesis of this compound is the esterification of 3-methyl-3-buten-1-ol with 2-methylcrotonyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes belonging to the large BAHD acyltransferase superfamily. frontiersin.org These enzymes are known to be responsible for the formation of a wide variety of volatile esters in fruits and flowers, contributing significantly to their aroma profiles. researchgate.netnih.gov
In Lupinus albus, a tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase has been identified, demonstrating the existence of enzymes capable of utilizing tigloyl-CoA as an acyl donor. researchgate.net While the specific AAT that synthesizes this compound has not yet been characterized, it is highly probable that a member of the BAHD family with specificity for C5 alcohols and C5 acyl-CoAs is responsible. The expression of such an AAT in tissues where both precursors are present would lead to the formation of the target ester.
Regulation of Biosynthesis:
The production of this compound is likely regulated at multiple levels:
Gene Expression: The transcription of genes encoding key enzymes in the biosynthetic pathway is a primary control point. This includes the genes for the synthases producing the alcohol precursor, the enzymes of the isoleucine catabolic pathway generating the acyl-CoA, and crucially, the specific alcohol acyltransferase that catalyzes the final esterification. Studies on chamomile and other plants have shown that the expression of terpene synthase (TPS) and AAT genes is often tissue-specific (e.g., in flowers or roots) and developmentally regulated, coinciding with periods of volatile emission. nih.govnih.gov Transcription factors from families such as MYB, bHLH, and WRKY have been shown to regulate terpenoid and ester biosynthesis in various plant species. mdpi.comnih.gov
Precursor Availability: The rate of biosynthesis is also dependent on the availability of the substrates: 3-methyl-3-buten-1-ol and 2-methylcrotonyl-CoA. The metabolic flux through the isoprenoid and isoleucine catabolic pathways will directly impact the pool of these precursors available for ester formation. The presence of other competing pathways that utilize these precursors can also influence the final yield of the ester.
Enzyme Activity: Post-translational modifications and the presence of inhibitors or activators can modulate the activity of the biosynthetic enzymes, providing another layer of regulation.
The table below summarizes the probable key enzymes and precursors involved in the biosynthesis of this compound in a candidate species like Anthemis nobilis.
| Biosynthetic Step | Precursor(s) | Product | Probable Enzyme Class | Candidate Species for Investigation |
| Alcohol Moiety Synthesis | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | 3-Methyl-3-buten-1-ol | Isoprenoid Synthase (e.g., a type of Prenyl Diphosphate Synthase) | Anthemis nobilis and other Asteraceae |
| Acyl Moiety Synthesis | L-Isoleucine | 2-Methylcrotonyl-CoA (Tigloyl-CoA) | Enzymes of Amino Acid Catabolism | Anthemis nobilis, Lupinus spp. |
| Esterification | 3-Methyl-3-buten-1-ol, 2-Methylcrotonyl-CoA | This compound | Alcohol Acyltransferase (AAT) of the BAHD family | Anthemis nobilis |
Further research, including metabolomic profiling to confirm the co-occurrence of the precursors and the final product, coupled with transcriptomic analysis and functional characterization of candidate genes from the AAT and terpene synthase families in species like Anthemis nobilis, is required to definitively establish the specific biosynthetic route and its regulatory mechanisms.
Chemical Synthesis Methodologies
Conventional Esterification Strategies
The formation of the ester linkage in 3-Methyl-3-butenyl 2-methylcrotonate is most directly achieved through the reaction of its constituent alcohol, 3-methyl-3-buten-1-ol (B123568), and carboxylic acid, 2-methylcrotonic acid. Conventional methods for this transformation primarily involve acid-catalyzed esterification and dehydrative condensation.
Acid-Catalyzed Esterification Approaches
The most traditional route to simple esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. thermofisher.com In the context of synthesizing this compound, this would involve heating a mixture of 2-methylcrotonic acid and 3-methyl-3-buten-1-ol with a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product.
A significant challenge in Fischer esterification is that the reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using one of the reactants in excess or by removing water from the reaction mixture as it forms, often through azeotropic distillation using a Dean-Stark apparatus.
Dehydrative Condensation Methods
To circumvent the often harsh conditions (high temperatures and strong acids) of Fischer esterification, which can be detrimental to sensitive molecules containing double bonds, milder dehydrative condensation methods are employed. The Steglich esterification is a prominent example, utilizing a coupling reagent to facilitate the removal of water. wikipedia.orgorganic-chemistry.org
This method involves the reaction of the carboxylic acid and alcohol at or near room temperature in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The mechanism proceeds as follows:
The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org
DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). organic-chemistry.org
The alcohol then reacts with this highly electrophilic intermediate to form the desired ester.
The dehydrated DCC forms the stable, insoluble urea (B33335) byproduct, dicyclohexylurea (DCU), which can be removed by filtration. wikipedia.org
The Steglich esterification is particularly advantageous for substrates that are acid-labile or sterically hindered. organic-chemistry.orgresearchgate.net Its mild conditions help preserve the integrity of the double bonds present in both precursors of this compound.
Table 1: Comparison of Conventional Esterification Strategies
| Feature | Acid-Catalyzed Esterification (Fischer) | Dehydrative Condensation (Steglich) |
|---|---|---|
| Reagents | Carboxylic acid, Alcohol | Carboxylic acid, Alcohol |
| Catalyst/Promoter | Strong acid (e.g., H₂SO₄, HCl) thermofisher.com | DCC, catalytic DMAP wikipedia.orgorganic-chemistry.org |
| Conditions | High temperature, often with water removal thermofisher.com | Mild, often room temperature wikipedia.org |
| Byproduct | Water thermofisher.com | Dicyclohexylurea (DCU) wikipedia.org |
| Advantages | Inexpensive reagents, simple procedure. | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.orgresearchgate.net |
| Disadvantages | Harsh conditions can cause side reactions (e.g., dehydration of alcohol, isomerization); equilibrium-limited. | Reagents are more expensive; byproduct (DCU) can be difficult to remove completely. |
Advanced and Stereoselective Synthesis
While the target molecule, this compound, is achiral, advanced synthetic methods are crucial for preparing more complex, structurally related chiral analogs and for constructing the carbon skeleton through alternative bond formations.
Enantioselective Routes to Chiral Analogs
The synthesis of chiral analogs of terpenoid esters often requires enantioselective strategies. For instance, the synthesis of the enantiomers of lavandulol (B192245), a structural isomer of the alcohol portion of the target compound, and its subsequent esterification to form chiral esters like (+)-lavandulyl 2-methylbutanoate, highlights these approaches. researchgate.net One common strategy involves enzymatic resolution. Racemic lavandulol can be subjected to transesterification using an enzyme, such as Porcine pancreas lipase (B570770), which selectively acylates one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.net This provides access to enantiomerically pure alcohols that can then be esterified to produce chiral ester analogs.
Organometallic Reagent Applications (e.g., Grignard Chemistry, Organolithiums)
Organometallic reagents are versatile tools in organic synthesis, though their direct application to form esters requires specific strategies. While the reaction of a Grignard reagent with an ester typically results in the formation of a tertiary alcohol after double addition, alternative methods can yield esters. libretexts.orgmasterorganicchemistry.comjove.com One such method involves the reaction of a Grignard reagent with an alkyl 1-imidazolecarboxylate. acs.org This two-step process begins with the activation of an alcohol (like 3-methyl-3-buten-1-ol) with carbonyldiimidazole (CDI) to form the corresponding imidazolecarboxylate. This intermediate is then treated with a Grignard reagent (e.g., one derived from a 2-methylcrotyl halide) to yield the desired ester. acs.org
More broadly, organometallic chemistry, particularly using transition metals like palladium and nickel, is fundamental in synthesizing the terpene building blocks themselves through various coupling reactions. nih.govresearchgate.net
Rearrangement Reactions (e.g., Claisen Rearrangement)
Sigmatropic rearrangements, especially the Claisen rearrangement, are powerful carbon-carbon bond-forming reactions widely used in terpene synthesis. wikipedia.orgorganic-chemistry.org The Johnson-Claisen rearrangement, in particular, is directly applicable to the synthesis of γ,δ-unsaturated esters, which are structurally similar to many natural terpenoid esters. libretexts.org This reaction involves treating an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst, such as propionic acid. wikipedia.orglibretexts.org
For example, a key step in the synthesis of lavandulyl esters involves an orthoester Johnson-Claisen rearrangement. researchgate.net An allylic alcohol intermediate is reacted with an orthoester, undergoing a pearson.compearson.com-sigmatropic rearrangement to extend the carbon chain and directly install the ester functionality, creating a γ,δ-unsaturated ester skeleton. This method offers excellent control over the formation of specific carbon frameworks common in terpenoids. acs.orgiisc.ac.in
Table 2: Advanced Synthesis Strategies for Analogs and Precursors
| Strategy | Description | Key Reaction/Concept | Application Example |
|---|---|---|---|
| Enantioselective Routes | Synthesis of specific stereoisomers of related chiral esters. | Enzymatic resolution of a racemic alcohol precursor. | Separation of (R)- and (S)-lavandulol for synthesis of chiral esters. researchgate.net |
| Organometallic Applications | Formation of the ester by coupling an alcohol-derived intermediate with an organometallic reagent. | Reaction of a Grignard reagent with an alkyl 1-imidazolecarboxylate. acs.org | Synthesis of an ester via C-C bond formation from an activated alcohol. |
| Rearrangement Reactions | C-C bond formation to construct the carbon skeleton while simultaneously forming the ester. | Johnson-Claisen Rearrangement: pearson.compearson.com-sigmatropic shift of an allylic alcohol and an orthoester. wikipedia.orglibretexts.org | Synthesis of γ,δ-unsaturated esters like lavandulyl acetate (B1210297) analogs. researchgate.net |
Biocatalytic and Enzymatic Synthesis
The synthesis of esters like this compound is increasingly benefiting from biocatalytic and enzymatic methods. These approaches offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical synthesis. researchgate.net Enzymes, particularly from the hydrolase class, are well-established for catalyzing the formation of esters and amides in processes often considered green and sustainable. rsc.org
Esterase and Lipase-Mediated Approaches
Esterases and lipases are the most prominent enzymes used for the synthesis of flavor and fragrance esters. researchgate.netcnr.it Their utility stems from their ability to catalyze esterification, transesterification, and aminolysis reactions with high chemo-, regio-, and enantioselectivity. cnr.it Lipases are particularly favored as they are readily available on a large scale and maintain their activity in organic solvents. cnr.it
The synthesis of this compound would involve the esterification of 3-methyl-3-buten-1-ol with 2-methylcrotonic acid. While specific studies on this exact reaction are not prevalent in publicly available literature, extensive research on analogous systems provides a clear indication of the likely methodologies and outcomes. For instance, the biocatalytic synthesis of flavor esters such as n-propyl acetate, isobutyl acetate, and isoamyl acetate has been successfully demonstrated using an esterase from Candida parapsilosis expressed in Saccharomyces cerevisiae. nih.gov
Lipase-catalyzed synthesis of flavor esters like pentyl valerate (B167501) has been achieved using immobilized Candida rugosa lipase, with optimizations of pH, temperature, and solvent leading to high conversion rates. nih.gov Similarly, lipases from various sources have been screened for the kinetic resolution of racemic alcohols via enantioselective acylation, a technique that could be applied to produce chiral variants of the target compound. researchgate.net The enzymatic synthesis of esters from phenolic compounds has also been explored, highlighting the versatility of lipases like immobilized lipase B from Candida antarctica. nih.gov
| Enzyme Source | Substrates | Product | Conversion Rate | Reference |
| Candida parapsilosis esterase | n-propanol, acetic acid | n-propyl acetate | 24.6 mg/100 mL | nih.gov |
| Candida rugosa lipase (immobilized) | 1-pentanol, valeric acid | Pentyl valerate | ~99% | nih.gov |
| Aspergillus niger lipase | rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol | 50% | scielo.br |
| Pseudomonas fluorescens lipase | rac-3-chloro-1-phenylpropan-1-ol, vinyl acetate | (R)-3-chloro-1-phenylpropyl acetate | >50% | researchgate.net |
| Candida antarctica lipase B | 4-hydroxybenzyl alcohol, hexanoic acid | 4-hydroxybenzyl hexanoate | ~80% | nih.gov |
| Aspergillus fumigatus lipase | Vinyl butyrate, methanol (B129727) | Methyl butyrate | 86% | researchgate.net |
Chemoenzymatic Strategies
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create complex molecules. This approach is particularly valuable in the synthesis of isoprenoids and their derivatives. nih.gov For the synthesis of this compound, a chemoenzymatic strategy could involve the enzymatic esterification of chemically synthesized precursors.
For example, the key step in the synthesis of the drug Apremilast involved the lipase-catalyzed kinetic resolution of a racemic acetate to produce a chiral alcohol with high enantiomeric excess. scielo.br This highlights how enzymatic steps can be integrated into a larger chemical synthesis pathway to achieve high stereoselectivity. Chemoenzymatic strategies have been widely reviewed for the synthesis of complex natural products, demonstrating the power of combining enzymatic kinetic resolutions with traditional organic reactions.
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fragrances and flavors to create more sustainable processes. premiumbeautynews.comkaust.edu.sa This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that minimize waste. premiumbeautynews.comkit.edu
Atom Economy and Solvent Selection
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Esterification reactions that produce water as the only byproduct can have a very high atom economy. rsc.org For the synthesis of this compound from 3-methyl-3-buten-1-ol and 2-methylcrotonic acid, the direct esterification would have a high theoretical atom economy.
The choice of solvent is also a critical factor in the greenness of a synthesis. Ideally, reactions are carried out in solvent-free systems or in environmentally benign solvents like water or supercritical CO2. In biocatalytic reactions, the solvent can significantly impact enzyme activity and stability. For lipase-catalyzed ester synthesis, organic solvents like isooctane, n-hexane, and n-heptane are often used. nih.gov The development of enzymatic reactions in aqueous miniemulsions is a promising approach to reduce the reliance on organic solvents. nih.gov
| Green Chemistry Principle | Application in Ester Synthesis | Benefit | Reference |
| High Atom Economy | Direct esterification of alcohol and carboxylic acid. | Minimizes waste as water is the only byproduct. | rsc.orgwikipedia.org |
| Benign Solvents | Use of solvent-free systems or green solvents like water or supercritical fluids. | Reduces environmental impact and potential for pollution. | nih.govnih.gov |
| Renewable Feedstocks | Use of bio-based alcohols and carboxylic acids. | Reduces reliance on petrochemicals. | premiumbeautynews.com |
Catalytic Systems for Sustainable Production
The development of sustainable catalytic systems is crucial for the green production of chemicals. In the context of ester synthesis, this includes the use of recyclable heterogeneous catalysts and biocatalysts. Solid acid catalysts, such as Amberlyst 15, have been used for the synthesis of perfumery esters, offering advantages like easy separation and reusability. jetir.org
Enzymes, as biocatalysts, are inherently green as they are biodegradable and operate under mild conditions. The immobilization of enzymes on solid supports is a key strategy to enhance their stability and allow for their recovery and reuse over multiple reaction cycles, which is crucial for industrial applications. nih.gov The use of heterogeneous catalysts is a cornerstone for creating pollution-free and cost-effective synthesis routes for flavor and perfumery compounds. ingentaconnect.com Recent advancements also include the development of bimetallic oxide nanocluster catalysts that can use molecular oxygen as a green oxidant in ester synthesis. labmanager.com
| Catalyst Type | Example | Application | Advantages | Reference |
| Solid Acid Catalyst | Amberlyst 15 | Synthesis of various perfumery acetates. | Recyclable, energy-efficient, selective. | jetir.org |
| Immobilized Lipase | Candida rugosa lipase on organogels | Synthesis of pentyl valerate. | Reusable for multiple cycles, high conversion. | nih.gov |
| Heteropoly Acid | Cs2.5H0.5PW12O40 | Alkoxylation of monoterpenes. | Environmentally friendly, no catalyst leaching. | mdpi.com |
| Bimetallic Oxide Clusters | Rhodium-Ruthenium oxide nanoclusters | C-H activation for aryl ester synthesis. | Uses O2 as a green oxidant, highly efficient. | labmanager.com |
Biological Activity and Ecological Roles
Chemo-ecological Interactions
The intricate web of life is often mediated by a silent language of chemical cues. Volatile organic compounds (VOCs) play a pivotal role in these interactions, and 3-Methyl-3-butenyl 2-methylcrotonate is emerging as a noteworthy molecule in this chemical dialogue.
Role in Insect Chemical Communication (Pheromonal Activity)
While the field of chemical ecology has identified numerous compounds that act as pheromones to mediate insect behavior, specific research directly implicating this compound as a pheromone is limited. Pheromones are substances secreted by an organism that elicit a specific reaction in another individual of the same species. usda.gov These can range from sex attractants to alarm signals and trail-marking cues.
Although direct evidence is scarce for this specific compound, the broader class of esters to which it belongs is well-represented in insect pheromone blends. For instance, related compounds such as 3-methyl-2-butenyl (B1208987) acetate (B1210297) have been identified as alarm pheromone components in Africanized honeybees. researchgate.net Similarly, other butenyl and crotonate derivatives are known to be involved in the chemical communication of various insect species. However, without dedicated studies on this compound, its precise role, if any, as a pheromone remains speculative. Further research, including field trapping experiments and electroantennography (EAG) studies, would be necessary to determine its activity and significance in insect communication.
Influence on Plant-Pollinator Dynamics and Floral Scent Perception
The scent of a flower is a complex bouquet of volatile compounds designed to attract specific pollinators. These floral scents are a key component of a plant's reproductive strategy. While many esters contribute to the characteristic fragrances of flowers, the specific contribution of this compound to floral scents and its influence on pollinator behavior is not well-documented in the scientific literature.
Involvement in Plant Defense Mechanisms and Herbivore Deterrence
Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves against herbivores. These chemical defenses can act as toxins, feeding deterrents, or attractants for the natural enemies of herbivores. Volatile organic compounds are a crucial component of these defenses, both directly deterring herbivores and signaling for help.
Currently, there is a lack of specific research demonstrating the involvement of this compound in plant defense mechanisms or herbivore deterrence. The defensive properties of a plant compound are typically established through bioassays where herbivores are exposed to the compound, and their feeding behavior or survival rates are monitored. While the structural features of this compound might suggest a potential biological activity, empirical evidence is needed to confirm any role in plant defense.
Mechanistic Investigations of Bioactivity
Understanding the ecological roles of a chemical compound also requires investigating the molecular mechanisms through which it exerts its effects. This includes studying its interactions with biological receptors and its influence on enzymatic pathways.
Receptor Binding Studies (e.g., Olfactory Receptors)
The perception of volatile chemical signals, such as pheromones and floral scents, is mediated by olfactory receptors (ORs) located in the antennae of insects or the nasal epithelium of vertebrates. The binding of a specific ligand to an OR triggers a signal transduction cascade that ultimately leads to a behavioral response.
To date, there are no published studies that have specifically investigated the binding of this compound to any olfactory receptors. Such studies would involve expressing specific ORs in a heterologous system (such as frog oocytes or human cell lines) and then measuring the receptor's response upon exposure to the compound. These experiments are crucial for identifying the receptors that detect this compound and for understanding the molecular basis of its potential chemo-ecological functions.
Enzymatic Modulation in Non-Human Biological Systems
In addition to receptor binding, some chemical compounds can exert their biological effects by modulating the activity of enzymes. This can include inhibiting enzymes that are crucial for a target organism's survival or activating enzymes involved in detoxification pathways.
Comparative Biological Activity of Structural Analogs and Derivatives
The biological activity of a molecule is intrinsically linked to its chemical structure. By comparing the activity of structural analogs and derivatives, researchers can identify key functional groups and structural motifs responsible for a compound's effects. In the case of this compound, we can analyze its constituent parts—the 3-methyl-3-butenyl alcohol moiety and the 2-methylcrotonic acid (tiglate) moiety—and compare them to other esters with similar components.
The tiglate moiety is found in a number of biologically active natural products. A prominent example is tigilanol tiglate, a diterpenoid ester that has undergone clinical trials for its potent anti-cancer properties. nih.gov Research on tigilanol tiglate and its analogs has demonstrated that the ester groups are crucial for its biological activity, specifically its interaction with protein kinase C (PKC). nih.gov The substitution of the tiglate and other ester groups with different functionalities, such as acetate, leads to a dramatic reduction in PKC binding affinity, highlighting the importance of the specific ester structure for its potent biological effects. nih.gov
Esters of other structurally similar alcohols and acids also exhibit a wide range of biological activities. For example, verbenone (B1202108) oxime esters have been synthesized and evaluated for their antifungal and herbicidal properties. nih.gov In these studies, different ester side chains were shown to significantly influence the biological activity. For instance, the (E)-verbenone oxime ester with a β-pyridyl moiety displayed excellent antifungal activity against several plant pathogens, in some cases comparable or better than the commercial fungicide chlorothalonil. nih.gov
The table below presents the biological activities of some ester compounds, illustrating the diverse functions associated with this class of molecules.
| Compound/Derivative Class | Example(s) | Observed Biological Activity | Reference(s) |
| Tigliane Diterpenoid Esters | Tigilanol tiglate | Anti-cancer, Protein Kinase C (PKC) activator | nih.gov |
| Verbenone Oxime Esters | (E)-verbenone oxime β-pyridyl ester | Antifungal, Herbicidal | nih.gov |
| Phthalate Esters | Di-n-butyl phthalate, Diethyl phthalate | Allelopathic, Antimicrobial, Insecticidal | mdpi.com |
| Methyl Esters from Plants | Hexadecanoic acid methyl ester | Antimicrobial, Anti-inflammatory, Antioxidant, Cancer preventive | researchgate.net |
Furthermore, the alcohol part of the molecule, 3-methyl-3-buten-1-ol (B123568), is a volatile organic compound that has been identified in various plants and microorganisms. nih.gov Related alcohols, such as 3-methyl-1-butanol (isoamyl alcohol), have been shown to possess anti-cyanobacterial and phytotoxic properties, as well as antifungal activity against pathogens like Sclerotinia sclerotiorum and Aspergillus flavus. researchgate.net This suggests that the 3-methyl-3-butenyl moiety in this compound could also contribute to antimicrobial or other ecological activities.
Analytical Chemistry and Characterization
Chromatographic Techniques
Chromatography is fundamental to the isolation and quantitative analysis of 3-Methyl-3-butenyl 2-methylcrotonate. Gas and liquid chromatography are the principal methods used for this purpose.
Gas chromatography is a powerful tool for separating volatile compounds like this compound from complex mixtures. The compound's retention behavior is characterized by its Kovats Retention Index (RI), which is a standardized measure that helps in its identification. The retention index varies depending on the polarity of the GC column used. For instance, on a semi-standard non-polar column, its retention index has been recorded at approximately 1203-1205. nih.gov On a standard polar column, the retention index is higher, reported to be in the range of 1528-1545. nih.gov This significant shift in retention index between non-polar and polar columns is a key characteristic used for its identification in complex samples. The Linear Retention Index (LRI) can be determined on polar columns, such as those with a DB-WAX phase. oeno-one.eu Quantification is typically achieved by coupling the gas chromatograph to a detector, most commonly a mass spectrometer (GC-MS), which allows for both identification and measurement of the compound's concentration.
GC Retention Indices for this compound
| Column Type | Retention Index (RI) | Source |
|---|---|---|
| Semi-standard non-polar | 1203 - 1205 | nih.gov |
| Standard polar | 1528 - 1545 | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a suitable method for the isolation, purification, and purity assessment of this compound. sielc.com A reverse-phase (RP) HPLC method can effectively analyze the compound. sielc.com One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This technique is scalable and can be adapted for preparative separation to isolate the compound from reaction mixtures or natural extracts. sielc.com Furthermore, HPLC is instrumental in determining the purity of synthesized or isolated this compound, ensuring the absence of impurities or isomers. sielc.com
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular weight, connectivity, and functional groups.
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), confirms the molecular weight of this compound and reveals its characteristic fragmentation pattern. The compound has a molecular weight of 168.23 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, producing a unique mass spectrum.
The fragmentation of the ester is particularly informative. A key fragmentation involves the cleavage of the ester's alcohol moiety. The 3-methyl-3-butenyl (isoprenyl) group typically produces a prominent ion at a mass-to-charge ratio (m/z) of 69, corresponding to the C5H9+ cation. researchgate.netnist.gov A notable characteristic that helps distinguish it from its isomer, 3-methyl-2-butenyl (B1208987) (prenyl) esters, is the higher relative abundance of the ion at m/z 68 in isoprenyl esters. researchgate.netresearchgate.net The most abundant peak (top peak) in the GC-MS spectrum has been identified at m/z 68, with the second-highest peak at m/z 55. nih.gov
Key Mass Spectrometry Data for this compound
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂ | nih.gov |
| Molecular Weight | 168.23 g/mol | nih.gov |
| Top Peak (m/z) | 68 | nih.gov |
| 2nd Highest Peak (m/z) | 55 | nih.gov |
| Characteristic Fragment (m/z) | 69 (Isoprenyl cation) | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous evidence for the structural assembly of the molecule. Both ¹H (proton) and ¹³C (carbon) NMR spectra offer detailed information on the chemical environment of each atom.
¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by adjacent functional groups. The protons of the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) are expected to appear downfield around 4.2 ppm. The vinyl protons of the two different double bonds will have characteristic chemical shifts, and the methyl groups will appear as singlets or doublets in the upfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield (typically >165 ppm). The carbons of the two C=C double bonds resonate in the olefinic region (approx. 110-145 ppm), while the sp³ hybridized carbons, including the methyl and methylene groups, appear in the upfield region (< 65 ppm). docbrown.infospectrabase.com
Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| =CH- (crotonate) | ~6.8 | Quartet (q) | 1H |
| =CH₂ (butenyl) | ~4.7 | Singlet (s) | 2H |
| -O-CH₂- | ~4.2 | Triplet (t) | 2H |
| -CH₂-C= | ~2.4 | Triplet (t) | 2H |
| CH₃-C= (crotonate) | ~1.8 | Doublet (d) | 3H |
| CH₃-C= (butenyl) | ~1.7 | Singlet (s) | 3H |
| CH₃-C(H)= (crotonate) | ~1.6 | Singlet (s) | 3H |
Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted δ (ppm) |
|---|---|
| C=O (ester) | ~167 |
| (CH₃)₂C=CH- (crotonate) | ~143 |
| CH₂=C(CH₃)- (butenyl) | ~138 |
| (CH₃)₂C=CH- (crotonate) | ~128 |
| CH₂=C(CH₃)- (butenyl) | ~112 |
| -O-CH₂- | ~63 |
| -CH₂-C= | ~37 |
| CH₃-C= (butenyl) | ~22 |
| CH₃-C= (crotonate) | ~14 |
| CH₃-C(H)= (crotonate) | ~12 |
Infrared (IR) spectroscopy is used to identify the principal functional groups within the this compound molecule by detecting the absorption of infrared radiation at specific wavenumbers. The spectrum is dominated by a very strong absorption band characteristic of the ester carbonyl group (C=O). nih.gov Other key absorptions include those from the carbon-carbon double bonds (C=C) and the carbon-oxygen single bonds (C-O) of the ester linkage. The vapor phase IR spectrum is available for this compound. nih.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O stretch | ~1715 - 1735 | Strong |
| Alkene | C=C stretch | ~1640 - 1680 | Medium to Weak |
| Ester | C-O stretch | ~1150 - 1250 | Strong |
| Vinylic C-H | =C-H stretch | ~3010 - 3095 | Medium |
Advanced Hyphenated Techniques
Hyphenated analytical methods, which couple a separation technique with a detection technique, are indispensable for the analysis of this compound. These powerful tools provide the high resolution and sensitivity required to analyze this compound in intricate matrices.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. In the context of essential oils and pheromone blends, where this ester may be present among hundreds of other components, GC-MS provides the necessary separation and identification capabilities.
The gas chromatograph separates the individual components of a mixture based on their volatility and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries.
The retention of a compound on a GC column is characterized by its retention index (RI) or Kovats retention index, which normalizes retention times to a series of n-alkane standards. This allows for inter-laboratory comparison of data. For this compound, the following Kovats retention indices have been reported:
| Stationary Phase Type | Kovats Retention Index |
| Semi-standard non-polar | 1203, 1204.8 |
| Standard polar | 1528, 1545 |
This data is compiled from the NIST Mass Spectrometry Data Center.
The selection of the GC column's stationary phase is critical and is based on the polarity of the analytes. Non-polar columns, such as those with a 5% phenyl methylpolysiloxane phase, are commonly used for the general profiling of essential oils. For the separation of more polar compounds, a more polar stationary phase may be employed to achieve better resolution.
While GC-MS is well-suited for the analysis of the volatile ester itself, liquid chromatography-mass spectrometry (LC-MS) becomes particularly valuable for the analysis of its non-volatile, polar derivatives. Should this compound undergo metabolic transformation or chemical derivatization to yield more polar compounds (e.g., hydroxylated or glycosylated forms), LC-MS is the analytical technique of choice.
LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase LC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for separating a wide range of polar compounds. The separated compounds are then introduced into the mass spectrometer for detection and identification. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to ionize the polar analytes before they enter the mass analyzer. thermofisher.comcreative-proteomics.comnih.gov
Although the scientific literature provides extensive examples of LC-MS for the analysis of terpene and ester derivatives in general, specific applications and validated methods for the polar derivatives of this compound are not widely documented. However, the principles of LC-MS make it an entirely suitable and powerful technique for such hypothetical analyses.
Stereochemical Analysis
This compound possesses a chiral center at the C2 position of the 2-methylcrotonate moiety. Therefore, it can exist as two enantiomers, (R)- and (S)-3-Methyl-3-butenyl 2-methylcrotonate. The determination of the enantiomeric composition is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities.
Chiral chromatography is the primary technique used for the separation of enantiomers. This can be accomplished using either gas or liquid chromatography with a chiral stationary phase (CSP). The CSP is designed to interact differently with each enantiomer, leading to different retention times and thus their separation.
Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a highly effective technique. The most common CSPs for this purpose are based on modified cyclodextrins. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase, leading to their separation.
Chiral Liquid Chromatography (LC): Chiral LC can also be employed for the separation of the enantiomers of this compound. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. nih.govnih.gov The choice of the mobile phase is critical for achieving optimal separation. chromforum.org
While the principles of chiral chromatography are well-established for the separation of chiral terpenes and esters, specific published methods detailing the chiral separation of this compound enantiomers are not readily found in the scientific literature.
Once the enantiomers have been separated, their absolute configuration can be determined using chiroptical techniques such as optical rotation and circular dichroism (CD) spectroscopy.
Optical Rotation: This technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum provides information about the stereochemical features of the molecule. The experimental CD spectrum can be compared with theoretically calculated spectra for the different possible enantiomers to determine the absolute configuration. benthamopen.comresearchgate.net This combination of experimental measurement and theoretical calculation is a powerful tool for the stereochemical elucidation of natural products. benthamopen.com
As with other specific analytical methods for this compound, detailed studies on the optical rotation and CD spectroscopy of the enantiomers of this compound are not extensively reported in publicly accessible scientific literature. However, these techniques remain the definitive methods for the determination of the stereochemistry of this and other chiral molecules.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Features for Bioactivity
The structure of 3-Methyl-3-butenyl 2-methylcrotonate can be deconstructed into three primary regions: the acyl (acid) portion, the alcohol portion, and the central ester linkage. Each of these components presents distinct structural features that are hypothesized to be critical for its biological interactions.
The 2-Methylcrotonate Moiety: This part of the molecule features an α,β-unsaturated carbonyl system. Such enone structures are known to be reactive and can participate in Michael addition reactions with nucleophilic residues (like cysteine) in proteins. This covalent interaction capability is a significant factor in the bioactivity of many natural products. nih.gov The presence and position of the methyl group on this moiety also influence its steric profile and electronic distribution, which can affect receptor binding.
The Ester Linkage: The ester group itself is a key feature, acting as a potential hydrogen bond acceptor at the carbonyl oxygen. It also possesses a degree of conformational flexibility. The stability of this ester bond to hydrolysis by metabolic enzymes (esterases) will dictate the compound's half-life and whether the parent compound or its metabolites (2-methylcrotonic acid and 3-methyl-3-buten-1-ol) are responsible for any observed biological effects.
| Structural Feature | Component Moiety | Potential Role in Bioactivity |
|---|---|---|
| α,β-Unsaturated Carbonyl | 2-Methylcrotonate | Potential for covalent modification of protein targets (Michael Acceptor). nih.gov |
| Ester Linkage | -COO- | Hydrogen bond acceptor; site for metabolic hydrolysis. |
| Isoprenoid Tail | 3-Methyl-3-butenyl | Governs lipophilicity, membrane permeability, and hydrophobic interactions. |
| Methyl Groups | Both Moieties | Influence steric fit and electronic properties of adjacent double bonds. |
Design and Synthesis of Analogs for SAR Probing
To experimentally validate the importance of the structural features identified in section 7.1, a series of analogs would be designed and synthesized. The synthesis of the parent compound and its analogs generally follows a standard esterification protocol, reacting the appropriate carboxylic acid (or its activated form, like an acyl chloride) with the desired alcohol. acs.orggoogle.com
Analog design for SAR probing would involve systematic structural modifications:
Modification of the Acyl Moiety:
Synthesize the (Z)-isomer (angelate) to test the importance of double bond geometry.
Saturate the double bond (to form 2-methylbutanoate) to see if the α,β-unsaturation is essential.
Vary the substituent at C2 (e.g., replace methyl with ethyl or hydrogen).
Modification of the Alcohol Moiety:
Saturate the double bond in the tail (using 3-methyl-1-butanol) to probe the role of this feature.
Change the chain length (e.g., using 2-methyl-2-propen-1-ol or 4-methyl-4-penten-1-ol).
Remove the methyl group (using 3-buten-1-ol).
| Analog Name | Modification Type | Rationale |
|---|---|---|
| 3-Methyl-3-butenyl 2-methylbutanoate | Acyl Moiety (Saturation) | Determine the role of the C2-C3 double bond's electronic and geometric properties. |
| 3-Methyl-3-butenyl (Z)-2-methylcrotonate | Acyl Moiety (Stereochemistry) | Assess the impact of E/Z isomerism on biological fit and activity. |
| 3-Methylbutyl 2-methylcrotonate | Alcohol Moiety (Saturation) | Evaluate the contribution of the terminal double bond in the alcohol tail. |
| But-3-enyl 2-methylcrotonate | Alcohol Moiety (Demethylation) | Probe the steric and electronic influence of the methyl group on the tail. |
Computational Chemistry in SAR Prediction and Validation
Computational chemistry provides powerful tools to predict and rationalize the findings from SAR studies, saving significant time and resources in the drug design process.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, such as a protein receptor or enzyme. mdpi.com For this compound, if a biological target were identified, docking simulations could:
Predict Binding Pose: Determine the most stable 3D arrangement of the ester within the protein's binding site.
Identify Key Interactions: Visualize and quantify the forces stabilizing the complex. This would likely involve hydrophobic interactions between the alkyl portions of the ester and nonpolar amino acid residues, as well as potential hydrogen bonds between the carbonyl oxygen and hydrogen bond donor residues like serine or tyrosine.
Rationalize SAR Data: Explain why certain analogs are more or less active. For example, docking could show that the (Z)-isomer creates a steric clash with the protein wall, explaining its lower activity compared to the (E)-isomer.
QSAR is a computational methodology that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a set of analogs of this compound, a QSAR model could be developed. researchgate.net
The process involves:
Calculating Molecular Descriptors: For each analog, a wide range of numerical descriptors are calculated to represent its physicochemical properties. These fall into categories such as electronic (e.g., dipole moment), hydrophobic (e.g., LogP), and steric (e.g., molecular weight, surface area).
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build an equation that relates a selection of these descriptors to the measured biological activity (e.g., IC₅₀). nih.gov
Validation: The predictive power of the model is rigorously tested internally and externally to ensure it is robust and not a result of chance correlation. nih.gov
A successful QSAR model can be invaluable for predicting the activity of yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. researchgate.net
| Descriptor Class | Example Descriptor | Relevance to this compound |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity, which influences membrane transport and binding to hydrophobic pockets. |
| Electronic | Partial Charge on Carbonyl Oxygen | Indicates the strength as a hydrogen bond acceptor. |
| Steric | Molecular Volume | Relates to how well the molecule fits within the constrained space of a binding site. |
| Topological | Wiener Index (Branching) | Numerically describes the shape and branching of the carbon skeleton. |
Degradation and Environmental Fate
Biotransformation Pathways in Microorganisms and Plants
The biotransformation of 3-Methyl-3-butenyl 2-methylcrotonate in the environment is largely driven by microbial activity. Soil and water microorganisms, including bacteria and fungi, possess a wide array of enzymes capable of metabolizing terpene and ester compounds. The initial step in the microbial degradation of this ester is likely the hydrolysis of the ester bond by carboxylesterases, yielding 3-methyl-3-buten-1-ol (B123568) and 2-methylcrotonic acid. researchgate.netmdpi.com
Subsequent degradation of these intermediates can proceed through various metabolic pathways. For instance, studies on the degradation of acyclic monoterpenoids like geraniol (B1671447) and citronellol (B86348) by Pseudomonas species have shown that the alcohol moiety is oxidized to the corresponding carboxylic acid. frontiersin.org This is followed by CoA-thioester formation and subsequent beta-oxidation. frontiersin.orgdtic.mil A similar pathway can be postulated for 3-methyl-3-buten-1-ol. The degradation of 2-methylcrotonic acid would likely follow pathways established for branched-chain fatty acids.
In plants, while the biosynthesis of isoprenoids is well-documented, their catabolism is less understood. nih.govmsu.edunih.gov However, plants do possess carboxylesterases that are involved in the hydrolysis of various endogenous and exogenous esters. nih.govuniprot.org These enzymes could potentially hydrolyze this compound back into its alcohol and acid components, which can then be further metabolized or compartmentalized within the plant cell. Some studies have shown that plants can metabolize isoprenoid compounds, and it is plausible that this ester could be integrated into the plant's metabolic network. libretexts.org
Table 1: Microbial Genera with Known Terpenoid and Ester Degradation Capabilities
| Microbial Genus | Compound Class Degraded | Relevant Enzymes |
|---|---|---|
| Pseudomonas | Acyclic monoterpenoids, p-cymene | Monooxygenase, Dehydrogenase |
| Aspergillus | Terpenoids | Not specified |
| Rhodotorula | Terpenoids | Not specified |
| Candida | Terpenoids | Not specified |
| Enterobacter | Terpenoids | Not specified |
Data derived from studies on general terpenoid and ester degradation. frontiersin.orgcabidigitallibrary.org
Photodegradation and Chemical Stability under Environmental Conditions
As a volatile organic compound (VOC), this compound released into the atmosphere is susceptible to photodegradation. The primary mechanism of atmospheric degradation for most VOCs is reaction with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The presence of two double bonds in the structure of this compound makes it particularly reactive towards these atmospheric oxidants.
The chemical stability of this ester is also influenced by hydrolysis. The ester linkage is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can occur in atmospheric aerosols or in soil and water environments. nih.gov The rate of hydrolysis is dependent on pH and temperature.
Studies on the photodegradation of other esters, such as phthalates, have shown that direct photolysis by sunlight can also occur, leading to the cleavage of the ester bond or reactions involving the unsaturated parts of the molecule. frontiersin.orgnih.gov The half-life of such compounds in the atmosphere can range from hours to days, depending on atmospheric conditions and the concentration of reactive species. researchgate.net
Table 2: Factors Influencing the Abiotic Degradation of this compound
| Degradation Process | Key Environmental Factors |
|---|---|
| Photodegradation | Sunlight intensity, concentration of •OH, O₃, NO₃ |
Enzymatic Degradation in Biological Matrices (e.g., in insects, plant tissues)
Insects have evolved sophisticated detoxification systems to metabolize a wide range of plant secondary metabolites, including esters. Carboxylesterases (CCEs) are a major class of detoxification enzymes in insects that hydrolyze ester-containing xenobiotics. mdpi.comfrontiersin.orgresearchgate.net These enzymes play a crucial role in the metabolism of plant volatiles and insecticides. nih.gov It is highly probable that if ingested by an herbivorous insect, this compound would be rapidly hydrolyzed by midgut CCEs into its alcohol and acid components, which could then be further metabolized and excreted. mdpi.comnih.gov The substrate specificity of insect CCEs is often broad, allowing them to act on a variety of ester structures. mdpi.commdpi.com
In plant tissues, as mentioned earlier, carboxylesterases are present and have been shown to be involved in the hydrolysis of volatile esters. nih.govfrontiersin.org For example, research on strawberry fruits has identified specific carboxylesterases that are responsible for the catabolism of volatile esters, thereby influencing the fruit's aroma profile. nih.gov This suggests that the concentration of this compound in plant tissues is likely regulated by a balance between its biosynthesis and its degradation by endogenous esterases.
Table 3: Classes of Enzymes Involved in the Degradation of this compound in Biological Systems
| Organism | Enzyme Class | Function |
|---|---|---|
| Insects | Carboxylesterases (CCEs) | Detoxification of ingested xenobiotics |
| Plants | Carboxylesterases (CXEs) | Regulation of volatile ester content |
Environmental Transport and Persistence Studies
The environmental transport and persistence of this compound are determined by its physicochemical properties and its susceptibility to degradation. As a volatile compound, it has the potential for long-range transport in the atmosphere. Its persistence in the atmosphere is limited by photodegradation, with an expected short half-life.
In soil and water, its fate is governed by a combination of volatilization, sorption to organic matter, and biodegradation. The mobility of organic compounds in soil is influenced by their water solubility and their affinity for soil particles. researchgate.net While specific studies on this compound are lacking, research on other volatile organic compounds (VOCs) and terpenoids can provide insights. nih.govresearchgate.netnih.gov Generally, compounds with moderate water solubility and volatility can be transported through soil via both water and air phases. nih.govresearchgate.netnih.govyoutube.comtcichemicals.comnih.govtcichemicals.com
The persistence of this compound in soil and water is expected to be relatively low due to the likelihood of rapid microbial degradation. nih.govresearchgate.net The presence of diverse microbial communities in these environments with the capacity to degrade terpenes and esters would contribute to its turnover. frontiersin.orgcabidigitallibrary.org
Table 4: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 2-methylcrotonic acid |
| 3-methyl-3-buten-1-ol |
| Geraniol |
| Citronellol |
Future Directions and Emerging Research Areas
Application of Omics Technologies in Understanding Biosynthesis and Regulation
The biosynthesis of terpenoids like 3-Methyl-3-butenyl 2-methylcrotonate is a complex process regulated by a cascade of specific genes and enzymes. The advent of "omics" technologies, particularly transcriptomics, is revolutionizing our ability to unravel these intricate pathways. By analyzing the complete set of RNA transcripts in a specific tissue at a specific time, researchers can identify the genes that are actively being expressed during the production of these volatile compounds.
In insects, where esters similar to this compound function as crucial sex pheromones, transcriptome analysis of pheromone glands has become a powerful tool. frontiersin.orgacs.orgmdpi.comacs.orgnih.gov Studies on various moth species, such as Ostrinia furnacalis, Spodoptera litura, and Spodoptera frugiperda, have successfully identified dozens of candidate genes involved in pheromone biosynthesis. frontiersin.orgacs.orgmdpi.comacs.org These genes often code for enzymes in the fatty acid synthesis and modification pathways, including acetyl-CoA carboxylases (ACC), fatty acid synthases (FASs), desaturases (Des), and fatty-acyl-CoA reductases (FARs). acs.orgmdpi.com For instance, researchers identified 98 putative genes in the sex pheromone biosynthesis pathway of S. litura and found that genes like SlitDes5 were significantly overexpressed in the pheromone glands. acs.orgacs.org Functional studies, such as using RNA interference (RNAi) to silence a specific gene, have confirmed the role of these identified enzymes in altering the composition of the pheromone blend. acs.org
In plants, metabolic engineering and transcriptomics are used to understand and enhance the production of valuable terpenoids. nih.govnih.govd-nb.infomdpi.commdpi.com The biosynthesis of terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govmdpi.com Transcriptome analysis of specialized plant structures, like the peltate glandular trichomes of spearmint, has led to the identification of transcription factors, such as MsYABBY5, that regulate terpene metabolism. nih.govnih.gov Manipulating these regulatory genes offers a strategy to increase the yield of desired compounds. nih.govnih.gov These approaches, though not yet applied specifically to this compound, provide a clear research roadmap for elucidating its biosynthesis and regulation in the organisms that produce it.
Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
Understanding the precise timing and location of volatile organic compound (VOC) release is critical for deciphering their ecological roles. Emerging analytical techniques are moving beyond traditional laboratory-based methods to enable real-time, in situ analysis of compounds like this compound.
A significant challenge in analyzing plant and insect volatiles is capturing a representative sample of these airborne signals without disturbing the organism. mdpi.com Advanced active sampling methods, where air is drawn over a sorbent material, coupled with highly sensitive detection techniques like comprehensive two-dimensional gas chromatography coupled to a time-of-flight mass spectrometer (TD-GC×GC-TOFMS), are proving effective. mdpi.com This approach allows for the analysis of a broad range of volatiles, from highly volatile to semi-volatile compounds, providing a more complete picture of the chemical profile emitted by an organism under specific conditions. mdpi.com
Furthermore, the development of wearable sensors represents a major leap forward for in situ analysis of plant VOCs. acs.orgmemslab.net These miniaturized devices can be placed directly on a plant's leaf to monitor emissions continuously in a field setting. acs.orgmemslab.net For example, a wearable sensor utilizing a composite of a conducting polymer and platinum nanoparticles has been developed to detect methanol (B129727) emissions from maize plants, revealing differences between genotypes and changes based on environmental conditions. acs.orgmemslab.net While current sensors are targeted to specific compounds like methanol, the underlying technology could be adapted to create sensors for other ecologically important volatiles, including esters like this compound. Such technology would eliminate the need for complex sampling and expensive laboratory instruments, providing researchers with dynamic data on VOC release. acs.org
Refinement of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The chemical synthesis of specific isomers of semiochemicals is essential for their use in research and practical applications like pest management. Traditional synthetic methods often involve multiple steps and may produce undesirable byproducts or incorrect stereoisomers. Modern organic synthesis focuses on developing more efficient and selective routes.
One of the key challenges in synthesizing compounds like this compound is controlling the geometry of the double bonds. For many insect pheromones, biological activity is highly dependent on the correct isomer. nih.gov Recent advancements in catalysis have provided powerful tools to overcome this challenge. For instance, Z-selective cross-metathesis using specialized ruthenium-based catalysts offers a highly efficient way to create cis-double bonds, a common feature in lepidopteran pheromones. nih.gov This method is more environmentally benign than traditional approaches like Lindlar hydrogenation, which uses toxic lead catalysts. nih.gov
Interdisciplinary Research in Chemical Ecology, Neuroethology, and Plant Science
The study of this compound and related compounds lies at the intersection of several scientific disciplines. Understanding its role in nature requires a collaborative approach that integrates chemistry, biology, and ecology.
Chemical Ecology: This field investigates the role of chemicals in mediating interactions between organisms. This compound is classified as a semiochemical, a chemical signal that carries information. pherobase.com Specifically, it has been identified as a pheromone for the European hornet (Vespa crabro). pherobase.com Pheromones are intraspecific signals that can, for example, attract mates or signal aggregation. battelle.orgnih.gov The precise blend and ratio of different compounds in a pheromone mixture are often critical for species-specific communication. nih.gov
Neuroethology: This discipline explores the neural basis of animal behavior. Once a semiochemical is detected by an insect's antenna, it triggers a specific neural response that leads to a behavioral change, such as flight towards the source. nih.gov Studying how the olfactory system of an insect like the European hornet processes the signal from this compound can reveal fundamental principles of chemoreception and sensory coding.
Plant Science: Plants produce a vast array of volatile organic compounds (VOCs) that are involved in defense against herbivores, attracting pollinators, and communicating with other plants. researchgate.netresearchgate.net These VOCs, often released upon herbivore attack, can act as kairomones for natural enemies of the herbivores, a form of indirect defense. researchgate.net While this compound is identified as an insect pheromone, its constituent parts—a C5 alcohol and a C5 acid—are derived from common plant biosynthetic pathways. mdpi.comresearchgate.net Interdisciplinary research can explore whether this compound is also produced by plants and what role it might play in plant-insect or plant-plant interactions. researchgate.net
Exploration of Novel Applications in Bio-inspired Material Science or Agriculture
The primary application of compounds like this compound is in agriculture, specifically for integrated pest management (IPM). nih.govminorusefoundation.orgvigyanvarta.in The species-specificity and non-toxic nature of insect pheromones make them an environmentally friendly alternative to broad-spectrum insecticides. battelle.orgbasf.com
Pest Management: Synthetic versions of insect sex pheromones are widely used in several ways:
Monitoring: Traps baited with the pheromone can be used to detect the presence and population density of a pest species, allowing for precisely timed and targeted control measures. nih.gov
Mass Trapping: Deploying a large number of traps can remove a significant portion of the male population, reducing the number of successful matings. nih.govvigyanvarta.in
Mating Disruption: This is the most successful application. Dispensers release a "cloud" of the synthetic pheromone throughout a field or orchard. minorusefoundation.orgbasf.com This confuses the male insects, making it difficult or impossible for them to locate females, thereby suppressing the pest population over time. minorusefoundation.orgbasf.com This technique is a standard practice in the management of key pests in crops like grapes and pome fruits. minorusefoundation.orgbasf.com
Future Agricultural Applications: Research is ongoing to improve the delivery and efficacy of pheromone-based controls. This includes developing dispensers that release multiple pheromones to control several pest species simultaneously, which would lower labor costs for growers. minorusefoundation.org Understanding the potential for insects to develop resistance to pheromone-based tactics is also an active area of research. nih.gov
Bio-inspired Material Science: While direct applications in material science are less developed, the principles of chemical signaling in nature can inspire new technologies. For example, the high specificity of pheromone-receptor interactions could be a model for developing novel biosensors. The controlled release mechanisms of pheromone dispensers are also an area of material science research, with the goal of creating more stable and long-lasting products for agricultural use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-methyl-3-butenyl 2-methylcrotonate, and how can reaction efficiency be optimized?
- Methodology : Acid-catalyzed esterification between 2-methylcrotonic acid and 3-methyl-3-butenol is a common approach. Reaction conditions (e.g., temperature, catalyst loading) should be optimized via Design of Experiments (DoE) to maximize yield. For example, sulfuric acid (1–5 mol%) at 80–100°C for 6–12 hours under inert atmosphere is typical for similar esters .
- Key Metrics : Monitor conversion using GC-FID or NMR. Impurities (e.g., unreacted acid/alcohol) can be minimized via vacuum distillation or column chromatography .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?
- Methodology :
- GC-MS : Resolves isomers and detects trace impurities (e.g., residual solvents) using a polar column (e.g., DB-WAX) .
- NMR : H and C NMR confirm regiochemistry (e.g., double-bond geometry in 2-methylcrotonate moiety). Compare with reference spectra from structurally analogous esters (e.g., ethyl 2-methylcrotonate) .
- FTIR : Validate ester carbonyl (~1740 cm) and allyl ether C-O stretches (~1250 cm) .
Q. How should this compound be stored to maintain stability during long-term studies?
- Methodology : Store in amber glass under nitrogen at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., free acid or alcohol) indicate need for stabilizers (e.g., BHT) .
Advanced Research Questions
Q. What in vivo metabolic pathways are implicated in the toxicity of this compound, and how do they compare to structurally related esters?
- Methodology : Use C-labeled compound in rodent studies to track metabolite formation. Compare with data from oct-3-yl 2-methylcrotonate (oral LD >400 mg/kg in rats), where hydrolysis to 2-methylcrotonic acid and subsequent β-oxidation are primary pathways . Analyze liver microsomes via LC-HRMS to identify cytochrome P450-mediated oxidation products .
Q. How can enantiomeric purity of this compound be ensured during synthesis, given its potential stereoisomerism?
- Methodology : Use chiral GC columns (e.g., Cyclosil-B) or HPLC with cellulose-based chiral phases (e.g., Chiralpak IB) to resolve enantiomers. For asymmetric synthesis, employ lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) in organic solvents .
Q. What contradictions exist in reported toxicity data for 2-methylcrotonate esters, and how can they be resolved?
- Analysis : Subchronic studies on oct-3-yl 2-methylcrotonate showed no adverse effects at 163 mg/kg/day in rats, while acute oral LD values for ethyl 2-methylcrotonate exceed 5 g/kg in mice. Discrepancies may arise from ester chain length affecting hydrolysis rates. Conduct comparative toxicokinetics using physiologically based pharmacokinetic (PBPK) modeling .
Experimental Design Considerations
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodology : Use COSMO-RS for logP (predicted ~3.2) and boiling point (~250°C). Validate with experimental data from analogous esters (e.g., methyl 3-methylcrotonate: logP 1.8, bp 152°C) .
Q. How can the compound’s reactivity in polymerization or Michael addition reactions be exploited for material science applications?
- Methodology : Test radical-initiated polymerization using AIBN in toluene (60°C, 24h). Monitor via GPC for molecular weight distribution. For Michael additions, react with primary amines (e.g., benzylamine) and analyze adducts via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
